In-Depth Technical Guide: 4,6-difluoro-5-methylpyrimidine (CAS No. 18260-64-5)
In-Depth Technical Guide: 4,6-difluoro-5-methylpyrimidine (CAS No. 18260-64-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-difluoro-5-methylpyrimidine, with the Chemical Abstracts Service (CAS) number 18260-64-5 , is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structural features, particularly the presence of two fluorine atoms on the pyrimidine ring, confer unique electronic properties that make it a valuable building block for the synthesis of targeted therapeutics. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols, and its role as a key scaffold in the development of selective kinase inhibitors, notably targeting the Janus kinase (JAK) family.
Chemical and Physical Properties
4,6-difluoro-5-methylpyrimidine is a derivative of pyrimidine, a core component of nucleic acids. The strategic placement of fluorine atoms and a methyl group on the pyrimidine ring significantly influences its reactivity and potential for biological activity.[2]
| Property | Value | Reference |
| CAS Number | 18260-64-5 | [1][3][4][5] |
| Molecular Formula | C5H4F2N2 | [1][4] |
| Molecular Weight | 130.10 g/mol | [1] |
| IUPAC Name | 4,6-difluoro-5-methylpyrimidine | [1][4] |
| Synonyms | Pyrimidine, 4,6-difluoro-5-methyl- | [1] |
| Canonical SMILES | CC1=C(F)N=CN=C1F | [4] |
| Boiling Point | 132-134 °C | [3] |
| Purity | Typically >96% | [6] |
| Appearance | Not specified in search results | |
| Melting Point | Not specified in search results | |
| Density | Not specified in search results | |
| Solubility | Not specified in search results |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 4,6-difluoro-5-methylpyrimidine. While specific spectra for this compound were not found in the search results, typical spectral data for related fluorinated pyrimidines are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) and a singlet for the proton on the pyrimidine ring. The exact chemical shifts would be influenced by the fluorine atoms.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon and the four unique carbons of the pyrimidine ring. The carbons directly bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling).[7][8]
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¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. It is expected to show a singlet for the two equivalent fluorine atoms at positions 4 and 6. The chemical shift will be indicative of the electronic environment of the fluorine atoms on the pyrimidine ring.[9][10][11]
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Experimental Protocols
Synthesis of 4,6-difluoro-5-methylpyrimidine
While a specific, detailed experimental protocol for the synthesis of 4,6-difluoro-5-methylpyrimidine was not found in the search results, a general synthetic route can be inferred from the synthesis of analogous pyrimidine derivatives. A plausible approach involves the condensation of a three-carbon precursor with a source of the N-C-N fragment of the pyrimidine ring, followed by fluorination. A common starting material for substituted pyrimidines is diethyl malonate or its derivatives.[12][13]
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthetic workflow for 4,6-difluoro-5-methylpyrimidine.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is central to its utility as a scaffold in drug discovery, allowing for the introduction of various functional groups, particularly amines, to generate libraries of potential kinase inhibitors.[14][15]
General Experimental Protocol for SNAr with an Amine:
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Reaction Setup: In a clean, dry reaction vessel, dissolve 4,6-difluoro-5-methylpyrimidine (1.0 equivalent) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP).
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Addition of Reagents: Add the desired amine nucleophile (1.0-1.2 equivalents) to the solution. The addition of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) (1.5-2.0 equivalents) is often required to neutralize the HF byproduct.
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Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically ranging from 80 to 150 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Workflow for Nucleophilic Aromatic Substitution:
Caption: General experimental workflow for SNAr on 4,6-difluoro-5-methylpyrimidine.
Role in Signaling Pathways: JAK-STAT Inhibition
The 4,6-difluoro-5-methylpyrimidine scaffold is a key component in the design of selective inhibitors of Janus kinases (JAKs), a family of tyrosine kinases crucial for cytokine signaling. Dysregulation of the JAK-Signal Transducer and Activator of Transcription (STAT) pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers.
The JAK-STAT signaling pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.
JAK-STAT Signaling Pathway:
Caption: The JAK-STAT signaling pathway and the inhibitory action of 4,6-difluoro-5-methylpyrimidine-based compounds on JAK1.
Derivatives of 4,6-difluoro-5-methylpyrimidine have been developed as potent and selective inhibitors of JAK1. The pyrimidine core acts as a hinge-binding motif, occupying the ATP-binding site of the kinase. The substituents introduced via nucleophilic aromatic substitution at the 4- or 6-position can be tailored to achieve high affinity and selectivity for a specific JAK isoform. By blocking the activity of JAK1, these inhibitors can modulate the downstream signaling cascade, leading to a therapeutic effect in inflammatory and autoimmune conditions.
Conclusion
4,6-difluoro-5-methylpyrimidine is a versatile and valuable building block for the development of novel therapeutics, particularly selective kinase inhibitors. Its chemical properties, especially the reactivity of the fluorine atoms towards nucleophilic substitution, provide a robust platform for the synthesis of diverse compound libraries. The demonstrated importance of this scaffold in targeting the JAK-STAT signaling pathway underscores its potential for the treatment of a range of diseases. This technical guide provides a foundational understanding of this key molecule for researchers and drug development professionals seeking to leverage its properties in their scientific endeavors.
References
- 1. 4,6-Difluoro-5-methylpyrimidine,18260-64-5->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 2. benchchem.com [benchchem.com]
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- 6. 2abiotech.net [2abiotech.net]
- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. biophysics.org [biophysics.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and evaluation of novel 8-oxo-pyridopyrimidine Jak1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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